5-氧代-1,3-恶噻烷-2-羧酸

描述

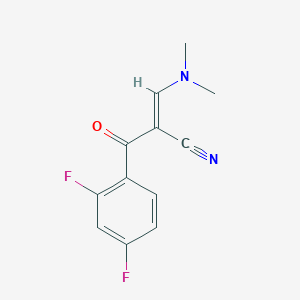

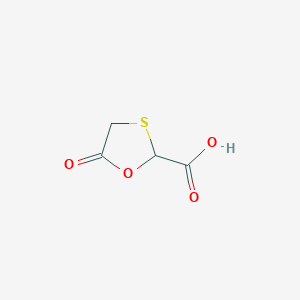

5-Oxo-1,3-oxathiolane-2-carboxylic acid, also known as Lamivudine acid, is an impurity found in the drug Lamivudine . Lamivudine is a reverse transcriptase inhibitor used in the treatment of HIV infection alone or in combination with other classes of Anti-HIV drugs . It is an antiretroviral agent, which belongs to a class of drugs called “nucleoside reverse transcripts inhibitors” or “NRTIs” .

Molecular Structure Analysis

The molecule exists in the crystal as the zwitterion, with negatively charged carboxylate and positively charged ammonio groups . The oxathiolane ring is close to an envelope conformation, and both pyrimidine and carboxylate substituents are in the equatorial positions .科学研究应用

HIV-1 抗病毒剂: 由 1,3-恶噻烷前体(包括与 5-氧代-1,3-恶噻烷-2-羧酸相关的那些)合成的四唑恶噻烷核苷类似物已被评估其作为 HIV-1 抗病毒剂的潜力。然而,初步研究发现这些化合物对 HIV-1 逆转录病毒没有活性 (Faury 等,1992).

核苷化学: 对光学活性 1,3-恶噻烷(包括顺式和反式-5-乙氧基-1,3-恶噻烷-2-羧酸)的研究促进了核苷化学的发展。这些化合物在该领域中用作有用的中间体 (Kraus 和 Attardo,1993).

质谱研究: 5-氧代-1,3-恶噻烷及其甲基衍生物的质谱已被分析以了解它们的碎片模式,从而深入了解它们的结构性质 (Pihlaja、Nikander 和 Virtanen,1983).

血管紧张素 II 受体拮抗剂: 含有 5-氧代-1,3-恶噻烷和相关结构的苯并咪唑衍生物已被合成并评估其作为血管紧张素 II 受体拮抗剂的活性。这项研究对于开发治疗心血管疾病具有重要意义 (Kohara 等,1996).

抗 HIV 药物的合成: 对映纯的 (2R,5R)-1,3-恶噻烷,一种抗 HIV 药物(如拉米夫定)的关键前体,是使用多酶级联方案获得的。这项研究突出了 1,3-恶噻烷衍生物在药物合成中的重要性 (Ren、Hu 和 Ramström,2019).

杂环化学: 由苯乙烯和硫氰酸铵合成 5-芳基-2-亚氨基-1,3-恶噻烷证明了 1,3-恶噻烷衍生物在创建有价值的杂环化合物中的潜力 (Yadav 和 Yadav,2015).

有机合成: 5-氧代-1,3-恶噻烷-2-羧酸及其衍生物已用于各种有机合成应用中,包括构建具有显着生物活性的杂环系统 (Ghaith 等,2021).

属性

IUPAC Name |

5-oxo-1,3-oxathiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4S/c5-2-1-9-4(8-2)3(6)7/h4H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODYSRJDEULAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-1,3-oxathiolane-2-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)

![3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148602.png)